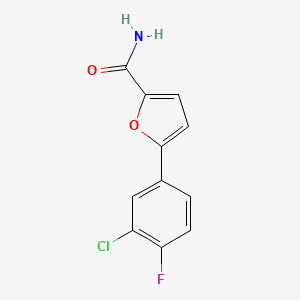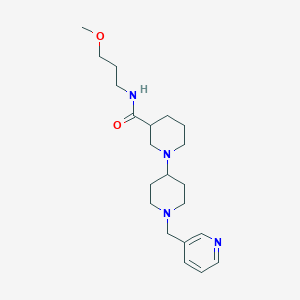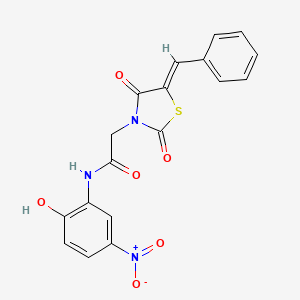![molecular formula C14H21FN2O4S B5370348 3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. In
Mechanism of Action
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This compound also suppresses the production of pro-inflammatory cytokines, which reduces inflammation. Additionally, this compound modulates the activity of voltage-gated sodium channels, which leads to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, this compound modulates the activity of voltage-gated sodium channels, which leads to its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its broad range of therapeutic applications. It has been found to be effective in treating various diseases, including cancer, inflammation, and pain. Additionally, this compound has a favorable pharmacokinetic profile, which makes it a promising candidate for further development. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications.
Future Directions
There are several future directions for the research and development of 3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One potential direction is the optimization of its pharmacokinetic profile to improve its efficacy and reduce its toxicity. Another direction is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases and conditions. Overall, the potential of this compound as a therapeutic agent makes it a promising candidate for further research and development.
Synthesis Methods
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 3-fluoro-4-methoxyaniline with 3-(4-morpholinyl)propylamine in the presence of a sulfonating agent. The resulting intermediate is then treated with a base to yield this compound.
Scientific Research Applications
3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been found to exhibit anti-tumor activity by inhibiting the activity of histone deacetylases, which are enzymes that play a critical role in regulating gene expression. This compound has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have analgesic effects by modulating the activity of voltage-gated sodium channels.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-20-14-4-3-12(11-13(14)15)22(18,19)16-5-2-6-17-7-9-21-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAYZLTNBSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49829430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)



![1-{4-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenyl}imidazolidin-2-one](/img/structure/B5370356.png)

![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)
